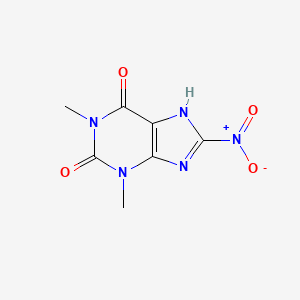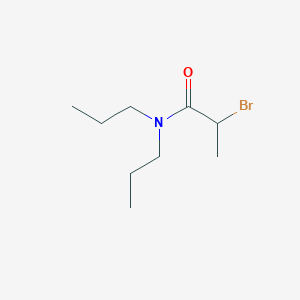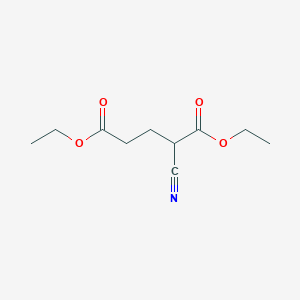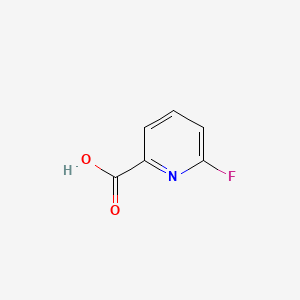
5-氟-2,4-二甲氧基嘧啶
描述
5-Fluoro-2,4-dimethoxypyrimidine is an organic compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,4-dimethoxypyrimidine is represented by the InChI code1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 . The compound has a linear formula of C6H7FN2O2 . Physical And Chemical Properties Analysis
5-Fluoro-2,4-dimethoxypyrimidine is a solid substance . It is stored at a temperature of 4°C .作用机制
Target of Action
The primary target of 5-Fluoro-2,4-dimethoxypyrimidine is thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
5-Fluoro-2,4-dimethoxypyrimidine is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) . FdUMP inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) by binding to and inhibiting thymidylate synthase . This inhibition disrupts DNA synthesis and repair, leading to cell death .
Biochemical Pathways
The compound affects the thymidylate synthase pathway . By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption leads to a decrease in thymidine triphosphate (dTTP), a necessary component for DNA synthesis . The imbalance in the nucleotide pool and the incorporation of fluoronucleotides into RNA and DNA can lead to cell death .
Pharmacokinetics
It is known that the compound is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, primarily due to swift catabolism in the liver .
Result of Action
The result of the action of 5-Fluoro-2,4-dimethoxypyrimidine is the disruption of DNA synthesis and repair, leading to cell death . This makes it a potential candidate for use as an anticancer agent.
实验室实验的优点和局限性
The main advantage of using 5-Fluoro-2,4-dimethoxypyrimidine in laboratory experiments is that it is a relatively inexpensive and readily available compound. 5-Fluoro-2,4-dimethoxypyrimidine is also relatively easy to synthesize and can be used in a variety of laboratory applications. However, 5-Fluoro-2,4-dimethoxypyrimidine is a relatively unstable compound and must be stored and handled with care.
未来方向
There are a number of potential future directions for the study of 5-Fluoro-2,4-dimethoxypyrimidine. One potential direction is to further investigate its mechanism of action, as this could lead to the development of more effective therapeutic agents. Additionally, further research could be conducted to explore the potential applications of 5-Fluoro-2,4-dimethoxypyrimidine in the synthesis of other therapeutic agents. Finally, further studies could be conducted to investigate the potential side effects of 5-Fluoro-2,4-dimethoxypyrimidine, as this could lead to the development of safer therapeutic agents.
合成方法
The synthesis of 5-Fluoro-2,4-dimethoxypyrimidine involves the condensation of 5-fluoro-2-chloropyrimidine with dimethoxyphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C and yields a product with a purity of up to 99%. The reaction can be further improved by the addition of a base such as potassium carbonate.
科学研究应用
癌症治疗
“5-氟-2,4-二甲氧基嘧啶”是一种氟化嘧啶 (FP),这些化合物已广泛用于癌症治疗 . 例如,5-氟尿嘧啶 (5-FU) 是使用最广泛的 FP,每年用于治疗超过 200 万癌症患者 .
5-FU 代谢和生物分布研究
该化合物用于合成 5-FU,包括掺入放射性和稳定同位素。 这使得可以研究 5-FU 的代谢和生物分布 .
制备用 FP 替代的 RNA 和 DNA
“5-氟-2,4-二甲氧基嘧啶”可用于制备用 FP 替代的 RNA 和 DNA。 这对生物物理和机制研究很有用 .
胸腺嘧啶合成酶的抑制
已知 5-FU 代谢产物 5-氟-2′-脱氧尿苷-5′-O-单磷酸酯 (FdUMP) 抑制胸腺嘧啶合成酶 (TS),这是一种参与 DNA 合成的酶 .
RNA 修饰酶的抑制
最近的研究表明,新的 RNA 修饰酶在 5-FU 细胞毒性中发挥作用,这些酶被 5-FU 取代所抑制,包括 tRNA 甲基转移酶 2 同源物 A (TRMT2A) 和假尿嘧啶合成酶 .
DNA 拓扑异构酶 1 的抑制
安全和危害
5-Fluoro-2,4-dimethoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
生化分析
Biochemical Properties
5-Fluoro-2,4-dimethoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. The compound inhibits thymidylate synthase, leading to a decrease in thymidine monophosphate levels and subsequent disruption of DNA synthesis. Additionally, 5-Fluoro-2,4-dimethoxypyrimidine interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further affecting nucleic acid metabolism .
Cellular Effects
5-Fluoro-2,4-dimethoxypyrimidine exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cytotoxicity in cancer cells by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It also affects normal cells, although the extent of its impact varies depending on the cell type and concentration used. The modulation of cell signaling pathways by 5-Fluoro-2,4-dimethoxypyrimidine can result in changes in gene expression, further influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2,4-dimethoxypyrimidine involves several key processes. The compound binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine monophosphate and subsequent disruption of DNA synthesis. Additionally, 5-Fluoro-2,4-dimethoxypyrimidine can be incorporated into RNA and DNA, causing structural and functional alterations that contribute to its cytotoxic effects. The compound also inhibits RNA-modifying enzymes, further affecting nucleic acid metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2,4-dimethoxypyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2,4-dimethoxypyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxic effects on cells .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,4-dimethoxypyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidylate synthase and disrupt DNA synthesis without causing significant toxicity. At higher doses, 5-Fluoro-2,4-dimethoxypyrimidine can induce toxic effects, including myelosuppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
5-Fluoro-2,4-dimethoxypyrimidine is involved in several metabolic pathways. It is metabolized to active nucleotide derivatives, including 5-fluorodeoxyuridylate and 5-fluorouridine triphosphate, which are incorporated into DNA and RNA, respectively. The compound’s metabolism involves various enzymes, such as dihydropyrimidine dehydrogenase, which catalyzes its degradation. The metabolic pathways of 5-Fluoro-2,4-dimethoxypyrimidine can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Fluoro-2,4-dimethoxypyrimidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, including the nucleus and cytoplasm. The distribution of 5-Fluoro-2,4-dimethoxypyrimidine within tissues can also affect its localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Fluoro-2,4-dimethoxypyrimidine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Fluoro-2,4-dimethoxypyrimidine can localize to the nucleus, where it exerts its effects on DNA synthesis and gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall cytotoxicity .
属性
IUPAC Name |
5-fluoro-2,4-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHPMWNQRWMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296414 | |
| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-22-7 | |
| Record name | 5-Fluoro-2,4-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109178 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4330-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















